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molecular formula C8H12O4S B8545819 (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate CAS No. 136891-16-2

(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate

Cat. No. B8545819
M. Wt: 204.25 g/mol
InChI Key: UHTGOHGMLQZWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215004B1

Procedure details

A well-stirred solution of 28 (6.13 g, 30 mmol), mercaptoacetic acid (4.14 g, 3.13 ml, 45 mmol) and p-TsOH. H2O (60 mg, 0.31 mmol) in dry toluene was refluxed for 2 hours. Solvent was occasionally removed with a Dean-Stark trap, and fresh dry toluene was added. After cooling to room temperature, the reaction mixture was diluted with AcOEt (50 ml) and successively washed with: concentrated NaHCO3 (2×100 ml) and brine (2×100 ml), dried, filtered and evaporated to afford 25 (5.2 g, 25.5 mmol, 85%) as a yellow liquid that was used in the next step without any further purification.
Name
28
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8](OCC)OCC)(=[O:5])[CH2:2][CH2:3][CH3:4].[SH:15][CH2:16][C:17]([OH:19])=[O:18].CC1C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[C:1]([O:6][CH2:7][CH:8]1[S:15][CH2:16][C:17](=[O:19])[O:18]1)(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
28
Quantity
6.13 g
Type
reactant
Smiles
C(CCC)(=O)OCC(OCC)OCC
Step Two
Name
Quantity
3.13 mL
Type
reactant
Smiles
SCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Four
Name
Quantity
60 mg
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was occasionally removed with a Dean-Stark trap, and fresh dry toluene
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with AcOEt (50 ml)
WASH
Type
WASH
Details
successively washed with: concentrated NaHCO3 (2×100 ml) and brine (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC1OC(CS1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.5 mmol
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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